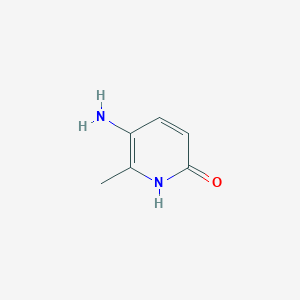

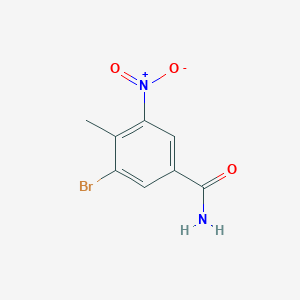

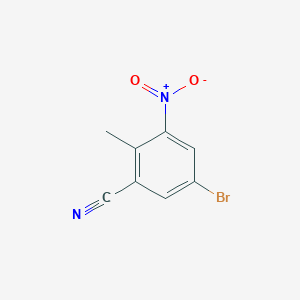

5-Bromo-3-iodo-6-methylpyridin-2-amine

説明

The compound "5-Bromo-3-iodo-6-methylpyridin-2-amine" is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the regioselectivity of the reactions involved. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, as demonstrated in the study of regioselectivity on similar compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid shows the challenges and strategies in directing the substitution to the desired position on the pyridine ring . These studies suggest that the synthesis of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely require careful consideration of the reaction conditions and choice of reagents to achieve the desired regioselectivity.

Molecular Structure Analysis

X-ray crystallography analysis is a powerful tool for determining the molecular structure of halogenated pyridines. The study involving 5-bromo-2-chloro-6-methylpyrimidin-4-amine revealed that it crystallized in the monoclinic crystal system space group P21/n, with typical intramolecular hydrogen bonds observed in the crystalline network . Although the specific molecular structure of "5-Bromo-3-iodo-6-methylpyridin-2-amine" is not provided, similar analytical techniques could be employed to elucidate its crystal structure and intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is influenced by the presence and position of the halogen substituents. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows how different reaction conditions can lead to selective substitution at various positions on the pyridine ring . Similarly, the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry demonstrates the versatility of brominated pyridines in forming a variety of compounds under different reaction conditions . These findings suggest that "5-Bromo-3-iodo-6-methylpyridin-2-amine" could also participate in various chemical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure and the nature of their substituents. The study on the synthesis of pentasubstituted pyridines using halogen dance reactions highlights the potential of halogenated pyridines as building blocks in medicinal chemistry, due to their valuable functional groups . The properties of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely be influenced by the electron-withdrawing effects of the bromo and iodo substituents, as well as the electron-donating effect of the methyl group, which could affect its boiling point, solubility, and stability.

科学的研究の応用

Application 1: Synthesis of Novel Pyridine-Based Derivatives

- Summary of Application : The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids produced these novel pyridine derivatives . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .

- Results or Outcomes : The ΔE values for the synthesized compounds were found in the range 4.13–4.86 eV . The anti-thrombolytic, biofilm inhibition and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Application 2: Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine

- Summary of Application : The compound “5-Bromo-3-iodo-6-methylpyridin-2-amine” can be used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine . This compound has potential applications in the field of coordination chemistry, as it can act as a bidentate ligand to form complexes with various transition metals .

Application 3: Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-ol

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOOHCESFJXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646852 | |

| Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-6-methylpyridin-2-amine | |

CAS RN |

958357-86-3 | |

| Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-iodo-6-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)